molecular formula C7H12O2 B585726 (E)-1-Ethoxy-1-penten-3-one CAS No. 79317-83-2

(E)-1-Ethoxy-1-penten-3-one

Cat. No.: B585726
CAS No.: 79317-83-2
M. Wt: 128.171
InChI Key: YMCSAYVUHVKCMT-AATRIKPKSA-N
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Description

(E)-1-Ethoxy-1-penten-3-one is an organic compound with the molecular formula C7H12O2 It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-1-Ethoxy-1-penten-3-one can be synthesized through several methods. One common approach involves the aldol condensation of ethyl acetate with acetaldehyde, followed by dehydration. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Ethoxy-1-penten-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

(E)-1-Ethoxy-1-penten-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-Ethoxy-1-penten-3-one involves its interaction with various molecular targets. The compound’s enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial in many biological and chemical processes, including enzyme inhibition and the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-Methoxy-1-penten-3-one
  • (E)-1-Propoxy-1-penten-3-one
  • (E)-1-Butoxy-1-penten-3-one

Uniqueness

(E)-1-Ethoxy-1-penten-3-one is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to its analogs

Properties

IUPAC Name

(E)-1-ethoxypent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-7(8)5-6-9-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCSAYVUHVKCMT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=COCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C=C/OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747728
Record name (1E)-1-Ethoxypent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79317-83-2
Record name (1E)-1-Ethoxypent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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